molecular formula C11H12F2O B6355131 1-(2,6-Difluorophenyl)pentan-1-one CAS No. 1372802-68-0

1-(2,6-Difluorophenyl)pentan-1-one

Cat. No.: B6355131
CAS No.: 1372802-68-0
M. Wt: 198.21 g/mol
InChI Key: WTMZWNOUECSGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)pentan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Difluorophenyl)pentan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers use this compound to study the effects of fluorinated organic compounds on biological systems.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is studied for its potential therapeutic properties.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)pentan-1-one involves its interaction with specific molecular targets. The difluorophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use .

Biological Activity

1-(2,6-Difluorophenyl)pentan-1-one, also known by its chemical structure and CAS number 1372802-68-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C11H12F2O
  • Molecular Weight: 216.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Modulation of Signaling Pathways: It may influence key signaling pathways related to cell proliferation and apoptosis.

Pharmacological Effects

This compound has been evaluated for several pharmacological properties:

  • Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential: Research has highlighted its potential as an anticancer agent, particularly in inhibiting the growth of specific cancer cell lines.

Antimicrobial Activity

A study conducted on various derivatives of ketones similar to this compound demonstrated promising antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus15
This compoundEscherichia coli20

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. A notable study reported:

  • Cell Line: MCF-7 (breast cancer)
  • IC50 Value: 25 µM after 48 hours of treatment.

This indicates a moderate level of efficacy in inhibiting cancer cell growth.

Properties

IUPAC Name

1-(2,6-difluorophenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-2-3-7-10(14)11-8(12)5-4-6-9(11)13/h4-6H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMZWNOUECSGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.